5-Bromo-2-(difluoromethoxy)benzaldehyde
Overview
Description
5-Bromo-2-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzaldehyde core.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)benzaldehyde has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: This compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the hazard statements H301 and H411 . The precautionary statements include P264, P270, P273, P301+P310, P321, P330, P391, P405, and P501 . These statements indicate that the compound is toxic if swallowed and is harmful to aquatic life with long-lasting effects .
Preparation Methods
The synthesis of 5-Bromo-2-(difluoromethoxy)benzaldehyde typically involves the following steps :
Reaction of Benzaldehyde with 2-Bromo-6-(difluoromethoxy)benzoic Acid Ester: This step involves the reaction of benzaldehyde with 2-bromo-6-(difluoromethoxy)benzoic acid ester to form the corresponding ester.
Hydrolysis of the Ester: The ester is then hydrolyzed to yield this compound.
Chemical Reactions Analysis
5-Bromo-2-(difluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the compound enhances its reactivity and ability to form stable complexes with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Bromo-2-(difluoromethoxy)benzaldehyde can be compared with similar compounds such as 2-Bromo-5-fluorobenzaldehyde and 2-Bromo-5-methoxybenzaldehyde . These compounds share similar structural features but differ in the specific substituents attached to the benzaldehyde core. The unique combination of bromine and difluoromethoxy groups in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACSCSIFOHNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366428 | |
Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329269-64-9 | |
Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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